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molecular formula C10H11BrO2 B8308944 1-Bromo-3-methoxymethoxy-5-vinyl-benzene

1-Bromo-3-methoxymethoxy-5-vinyl-benzene

Cat. No. B8308944
M. Wt: 243.10 g/mol
InChI Key: FRISNUDPTKXEJM-UHFFFAOYSA-N
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Patent
US07189718B2

Procedure details

A solution of n-BuLi (5.65 mL of a 1.6 M solution in Et2O, 9.04 mmol) was added dropwise to a solution of methyltriphenylphosphonium bromide (3.23 g, 9.05 mmol) in THF (15 mL) that was cooled to 0° C. The resulting yellow solution was stirred for 30 m, cooled to −78° C., and a solution of 3-bromo-5-methoxymethoxy-benzaldehyde (1.58 g, 6.46 mmol) in anhydrous THF (15 mL) was added dropwise. The mixture was slowly warmed to RT, stirred for 16 h, and then added to a saturated aqueous solution of NaHCO3 (60 mL). The layers were separated, and the aqueous layer was extracted with Et2O (2×50 mL). The combined organic layers were washed with brine (30 mL), and dried with anhydrous MgSO4. The volatile materials were evaporated, and the remaining oil was purified by flash chromatography on silica gel (0% to 3% EtOAc/hexanes) to provide 600 mg (76%) of 1-bromo-3-methoxymethoxy-5-vinyl-benzene (113c).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:14]=1)[CH:10]=O.C([O-])(O)=O.[Na+]>CCOCC.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH2:2])[CH:12]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:14]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
3.23 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)OCOC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred for 30 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The volatile materials were evaporated
CUSTOM
Type
CUSTOM
Details
the remaining oil was purified by flash chromatography on silica gel (0% to 3% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)C=C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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